molecular formula C25H24N2 B5972350 1-(9-anthrylmethyl)-4-phenylpiperazine

1-(9-anthrylmethyl)-4-phenylpiperazine

Cat. No. B5972350
M. Wt: 352.5 g/mol
InChI Key: ZGPOTQGSHUTKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9-anthrylmethyl)-4-phenylpiperazine, also known as AMPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

1-(9-anthrylmethyl)-4-phenylpiperazine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in living cells.

Mechanism of Action

The mechanism of action of 1-(9-anthrylmethyl)-4-phenylpiperazine is not fully understood. However, it has been proposed that this compound acts as a free radical scavenger, which may contribute to its antioxidant and anti-inflammatory properties. In addition, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate several biochemical and physiological processes. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

1-(9-anthrylmethyl)-4-phenylpiperazine has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its solubility in water is limited, which may pose a challenge for certain experiments. Additionally, the high cost of this compound may limit its use in some research studies.

Future Directions

There are several future directions for research on 1-(9-anthrylmethyl)-4-phenylpiperazine. One potential area of study is its use as a fluorescent probe for the detection of metal ions in living cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammation. Finally, the synthesis of this compound analogs with improved solubility and potency may lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of 1-(9-anthrylmethyl)-4-phenylpiperazine involves the reaction of 1-(9-anthrylmethyl)-4-chloropiperazine with phenylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and high yields of this compound.

properties

IUPAC Name

1-(anthracen-9-ylmethyl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2/c1-2-10-22(11-3-1)27-16-14-26(15-17-27)19-25-23-12-6-4-8-20(23)18-21-9-5-7-13-24(21)25/h1-13,18H,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPOTQGSHUTKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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